molecular formula C11H16O4S B8738148 3-Methoxypropyl 4-methylbenzenesulfonate

3-Methoxypropyl 4-methylbenzenesulfonate

Cat. No. B8738148
M. Wt: 244.31 g/mol
InChI Key: HWZUQAKHJDKBOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxypropyl 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C11H16O4S and its molecular weight is 244.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methoxypropyl 4-methylbenzenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxypropyl 4-methylbenzenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Methoxypropyl 4-methylbenzenesulfonate

Molecular Formula

C11H16O4S

Molecular Weight

244.31 g/mol

IUPAC Name

3-methoxypropyl 4-methylbenzenesulfonate

InChI

InChI=1S/C11H16O4S/c1-10-4-6-11(7-5-10)16(12,13)15-9-3-8-14-2/h4-7H,3,8-9H2,1-2H3

InChI Key

HWZUQAKHJDKBOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCOC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Methyl-benzenesulfonyl chloride (21 g, 110.0 mmol, 1.1 equiv.) was added at 0° C. to a solution of 3-methoxy-propan-1-ol (9 g, 100.0 mmol, 1.0 equiv.) in pyridine (16.1 ml, 200.0 mmol, 2.0 equiv.). After 1 hr at 0° C. a white solid was formed. It was diluted with water and extracted twice with ethyl acetate. The combined organics were washed with KHSO4/K2SO4 and brine, dried over Na2SO4, filtered, evaporated and crystallized from ether (hygroscopic) to give toluene-4-sulfonic acid 3-methoxy-propyl ester, 21.4 g, m/e 245.0 (MH+).
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21 g
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9 g
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16.1 mL
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Synthesis routes and methods II

Procedure details

To a solution of 3-methoxypropan-1-ol (15.9 mL, 166 mmol) in CH2Cl2 (75 mL) and pyridine (50 mL) was added 4-(dimethylamino)pyridine (1.0 g, 8.3 mmol) followed by p-toluenesulfonyl chloride (31.7 g, 166 mmol). The mixture was allowed to stir at ambient temperature for 72 hours then was quenched with 5% aqueous HCl (20 mL), extracted with CH2Cl2 (3×10 mL). The combined organic extracts were dried over Na2SO4, filtered and concentrated under reduced pressure. Purification by column chromatography (SiO2, 75% hexanes in EtOAc) afforded the title compound (31 g, 127 mmol, 76% yield). MS (DCI/NH3) m/z 262 (M+NH4)+.
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15.9 mL
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75 mL
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50 mL
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1 g
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31.7 g
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Yield
76%

Synthesis routes and methods III

Procedure details

37.9 g of 3-methoxypropanol and 53.9 g of p-toluenesulfonyl chloride in 50.2 g of pyridine were stirred for 3 hours while the reaction temperature is kept at 0 to 10° C. The product was extracted with ethyl acetate, to give 91.2 g of 3-methoxypropyl tosylate (yield: 89%). 55 g of the obtained 3-methoxypropyl tosylate and 39.0 g of 2,3,3,5-tetramethyl-3H-indole were blended at 120° C. for 3 hours and was cooled to room temperature. 47.7 g of 2,5-bis[(phenylamino)methylene]cyclopentylidenediphenylaminium tetrafluoroborate, 23.0 g of acetic anhydride, 56.9 g of triethylamine, and 220 ml of 2-propanol were added thereto, and the mixture was further stirred at 80° C. for 3 hours. After reaction, the mixture was allowed to cool to room temperature, and 90 ml of water was added thereto. The crystal precipitated was collected by filteration, and was washed sufficiently with water, to give 60.1 g of a cyanine colorant (IR-2) (yield: 80%). 15.0 g of the colorant (IR-2) obtained was dissolved in 90 ml of acetonitrile. The mixture was added dropwise into an aqueous solution containing 6.6 g of KPF6 in 90 g of water at room temperature over 15 minutes, and the resulting mixture was stirred for 2 hours after the dropwise addition. Then, the crystal precipitated was collected by filteration and dried, to give 15.2 g of a cyanine colorant (IR-3) (yield: 95%). Then, 5.0 g of the cyanine colorant obtained (IR-3) was dissolved in 50 ml of chloroform, 3.0 g of manganese dioxide was added thereto, and the mixture was stirred at room temperature for 48 hours. After removal of manganese dioxide by filtration, the filtrate was distilled for removal of chloroform, and the crude crystal obtained was resuspended in 20 ml of ethyl acetate, to give 4.5 g of (A-4) (yield: 90%).
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37.9 g
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53.9 g
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50.2 g
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Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

A solution of 3-methoxy-1-propanol (6 g, 65.24 mmol), triethylamine (27.5 mL, 195.7 mmol) and tosylchloride (18.85 g, 97.9 mmol) in methylene chloride (50 mL) is stirred for 3 h at room temperature under nitrogen. The mixture is poured into H2O, and the aqueous layer extracted twice with methylene chloride. The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel (hexane/EtOAc 4/1) to afford the title compound as an orange oil: MS 261.9 [M+18]; Rt (HPLC, Nucleosil C18, 10:90-100:0 CH3CN/H2O+0.1% TFA within 5 min, then 100% CH3CN+0.1% TFA): 5.21 min.
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6 g
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27.5 mL
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18.85 g
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50 mL
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